molecular formula C6H6F3NO3S2 B13973275 (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate

Katalognummer: B13973275
Molekulargewicht: 261.2 g/mol
InChI-Schlüssel: ZCFWBGXXDVNPRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate is a chemical compound with the molecular formula C6H6F3NO3S2 It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate typically involves the reaction of (2-(Trifluoromethyl)thiazol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures initially, and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thiazole ring.

Wissenschaftliche Forschungsanwendungen

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and thiazole groups.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various chemical interactions. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds and the modification of biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate is unique due to the combination of the trifluoromethyl group, thiazole ring, and methanesulfonate group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C6H6F3NO3S2

Molekulargewicht

261.2 g/mol

IUPAC-Name

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl methanesulfonate

InChI

InChI=1S/C6H6F3NO3S2/c1-15(11,12)13-3-4-2-10-5(14-4)6(7,8)9/h2H,3H2,1H3

InChI-Schlüssel

ZCFWBGXXDVNPRE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OCC1=CN=C(S1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.